N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

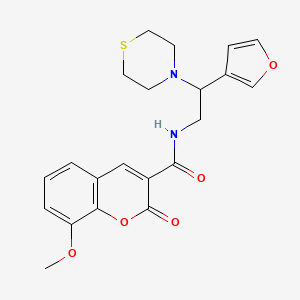

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene-2-one core substituted with a methoxy group at position 8 and a carboxamide moiety at position 2. The carboxamide side chain is further functionalized with a thiomorpholinoethyl group and a furan-3-yl substituent.

The synthesis of similar coumarin-carboxamide derivatives typically involves condensation reactions between coumarin-3-carboxylic acid derivatives and amine-containing substrates. For example, 3-acetyl-8-methoxy-2H-chromen-2-one, a key intermediate, is synthesized under solvent-free conditions using piperidine as a catalyst . The thiomorpholinoethyl-furan substituent likely influences the compound's solubility, bioavailability, and target interactions, as sulfur-containing heterocycles (e.g., thiomorpholine) and furan rings are known to enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-26-18-4-2-3-14-11-16(21(25)28-19(14)18)20(24)22-12-17(15-5-8-27-13-15)23-6-9-29-10-7-23/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHUAOTXZQIAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that exhibits significant biological activity. This compound features a unique combination of a furan ring, a thiomorpholine moiety, and a chromene structure, which contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 378.44 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation and promotes cell cycle arrest at the G1 phase. The mechanism involves the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The thiomorpholine group may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : The furan moiety can bind to various receptors, potentially modulating their signaling pathways.

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to increased apoptosis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating potent antibacterial activity .

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Apoptosis induction |

| Antimicrobial | S. aureus | 25 | Cell wall synthesis inhibition |

| Antimicrobial | E. coli | 50 | Membrane disruption |

Chemical Reactions Analysis

Methoxy Group Oxidation

The methoxy group (-OCH₃) on the chromene ring undergoes oxidation to form a hydroxyl group (-OH) under strong oxidizing conditions. This reaction typically employs:

- Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃)

- Conditions : Reflux in aqueous H₂SO₄ at 80–100°C for 4–6 hours .

Product :

8-Hydroxy-2-oxo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2H-chromene-3-carboxamide.

Carbonyl Group Reduction

The ketone group (C=O) in the chromene ring is reduced to a secondary alcohol (C-OH) using:

- Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

- Conditions : Room temperature (NaBH₄) or reflux (LiAlH₄) for 2–3 hours.

Product :

8-Methoxy-2-hydroxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2H-chromene-3-carboxamide.

Nucleophilic Substitution at the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine group participates in nucleophilic substitution with amines or thiols:

- Reagents : Primary amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of K₂CO₃ .

- Conditions : Reflux in acetonitrile for 8–12 hours.

Product :

N-(2-(furan-3-yl)-2-morpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (if S is replaced by O).

Halogenation of the Furan Ring

The furan-3-yl group undergoes electrophilic substitution with halogens (e.g., Cl₂ or Br₂):

Product :

N-(2-(5-bromofuran-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

Amide Bond Hydrolysis

The carboxamide group (-CONH-) hydrolyzes under acidic or basic conditions:

- Acidic Hydrolysis : 6M HCl, reflux for 6 hours → 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .

- Basic Hydrolysis : 2M NaOH, reflux for 4 hours → sodium 8-methoxy-2-oxo-2H-chromene-3-carboxylate .

Diels-Alder with Maleic Anhydride

The furan ring acts as a diene in [4+2] cycloadditions:

Product :

Endo-adduct with a fused oxabicyclo[2.2.1]hept-5-ene system.

[2+2] Cycloaddition Under UV Light

The chromene’s α,β-unsaturated ketone undergoes photodimerization:

- Conditions : UV light (λ = 300 nm) in benzene .

- Product :

Head-to-tail dimer linked via cyclobutane rings.

Mechanistic Insights

- Oxidation : The methoxy group’s electron-donating effect facilitates electrophilic attack on the chromene ring .

- Reduction : LiAlH₄ selectively reduces the chromene carbonyl without affecting the furan or amide groups .

- Substitution : Thiomorpholine’s sulfur exhibits nucleophilicity comparable to thiols, enabling SN2 reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the carboxamide side chain and coumarin core substitutions. Key comparisons include:

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : The carboxamide group forms intermolecular N–H···O bonds, stabilizing crystal structures. Thiomorpholine’s sulfur may reduce hydrogen-bonding capacity compared to morpholine analogues .

- Planarity : The coumarin core’s extended π-system enables planar conformations, facilitating interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.